
1,12-Dimethyltetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Dimethyltetracene is an organic compound belonging to the tetracene family, which is a class of polycyclic aromatic hydrocarbons These compounds are characterized by their extended conjugated systems, which contribute to their unique chemical and physical properties
Vorbereitungsmethoden
The synthesis of 1,12-Dimethyltetracene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable tetracene precursor, followed by methylation at the 1 and 12 positions. The reaction conditions often involve the use of strong bases and methylating agents. Industrial production methods may employ catalytic processes to enhance yield and efficiency. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
1,12-Dimethyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are typically used. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,12-Dimethyltetracene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research is ongoing to explore its potential biological activities, although specific applications are still under investigation.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 1,12-Dimethyltetracene exerts its effects is primarily related to its electronic structure. The extended conjugated system allows for efficient charge transport, making it useful in electronic applications. The molecular targets and pathways involved are still being studied, but its interactions with other molecules are influenced by its aromatic nature and the presence of methyl groups at the 1 and 12 positions.
Vergleich Mit ähnlichen Verbindungen
1,12-Dimethyltetracene can be compared with other tetracene derivatives, such as:
Tetracene: The parent compound, which lacks the methyl groups at the 1 and 12 positions.
1,2,3,4-Tetramethyltetracene: A derivative with four methyl groups, which may exhibit different electronic and chemical properties.
Pentacene: A related compound with an additional aromatic ring, often used in organic electronics. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and electronic properties.
Eigenschaften
CAS-Nummer |
143436-22-0 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
1,12-dimethyltetracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-17-11-18-10-15-7-3-4-8-16(15)12-19(18)14(2)20(13)17/h3-12H,1-2H3 |
InChI-Schlüssel |
KLBDUIAQVLJQRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C(=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
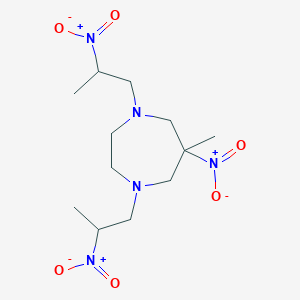
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
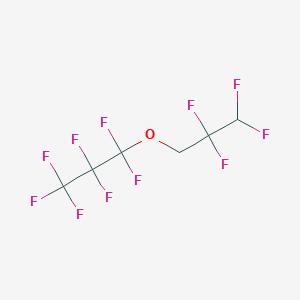
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
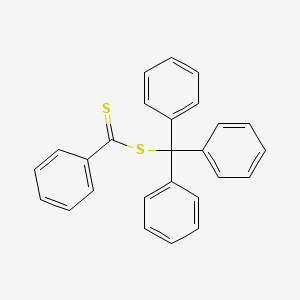

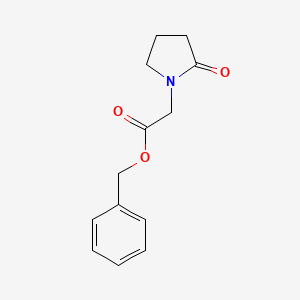
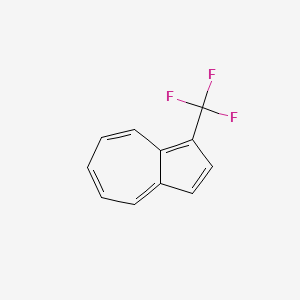

![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
